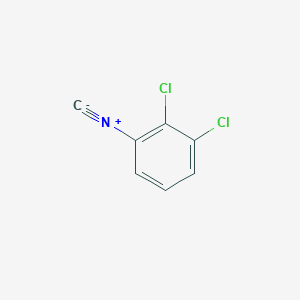

1,2-Dichloro-3-isocyanobenzene

Descripción general

Descripción

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzene, where two chlorine atoms and an isocyanate group are substituted at the 1, 2, and 3 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-isocyanobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,2-dichlorobenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to introduce the isocyanate group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-3-isocyanobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the isocyanate group can lead to the formation of amines

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an essential building block in the synthesis of various heterocycles and pharmaceuticals. Its isocyanate functionality allows for the formation of ureas and carbamates, which are pivotal in medicinal chemistry. For example, 1,2-Dichloro-3-isocyanobenzene can be used to synthesize:

- Ureas : These compounds have applications as herbicides and fungicides.

- Carbamates : Known for their use in insecticides and pharmaceuticals.

The versatility of this compound in multicomponent reactions (MCRs) has been documented, showcasing its ability to produce complex molecular architectures efficiently. Recent studies have highlighted its role in synthesizing imidazo[1,2-a]heterocycles via MCRs, which have significant biological activities such as anticancer properties .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. Compounds synthesized from this precursor have shown:

- Antibacterial Activity : Certain derivatives demonstrate potent activity against various bacterial strains, making them candidates for new antibiotics .

- Anticancer Properties : Some derivatives have been evaluated for their efficacy against cancer cell lines, indicating potential therapeutic applications .

A notable case study involved the synthesis of a series of isocyanate-containing compounds derived from this compound that exhibited significant cytotoxicity against specific cancer cell lines .

Material Science Applications

In addition to its organic synthesis and medicinal chemistry applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in the production of polyisocyanates, which are essential for creating polyurethane materials. These materials are widely used in coatings, foams, and adhesives due to their durability and flexibility.

- Fluorescent Materials : Research has explored the incorporation of isocyanate functionalities into polymer matrices to develop fluorescent materials with tunable properties .

Data Tables

| Application Area | Specific Use Case | Biological Activity/Properties |

|---|---|---|

| Organic Synthesis | Building block for ureas and carbamates | Versatile intermediate |

| Medicinal Chemistry | Antibacterial and anticancer derivatives | Significant cytotoxicity |

| Material Science | Production of polyisocyanates | Durable and flexible materials |

| Development of fluorescent materials | Tunable optical properties |

Case Study 1: Antibacterial Activity

A series of compounds derived from this compound were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Anticancer Properties

Research focused on synthesizing novel derivatives from this compound revealed compounds with significant activity against prostate cancer cell lines. The study emphasized structure-activity relationships that could guide future drug development efforts .

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-3-isocyanobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activity and applications in drug development .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichlorobenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

3-Isocyanobenzene: Lacks the chlorine substituents, affecting its chemical properties and reactivity.

1,3-Dichloro-2-isocyanobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications

Uniqueness

1,2-Dichloro-3-isocyanobenzene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

1,2-Dichloro-3-isocyanobenzene (DCIB) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of DCIB, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles in biological systems. The mechanism involves:

- Covalent Bond Formation : The isocyanate group reacts with amino groups in proteins, leading to modifications that can alter protein function.

- Potential Antimicrobial Activity : Some studies suggest that derivatives of DCIB exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell function .

Antimicrobial Properties

Research indicates that compounds with isocyanate groups can possess significant antimicrobial activity. For instance, derivatives of DCIB have been shown to inhibit the growth of various bacterial strains. Specific findings include:

- Bacterial Inhibition : Studies have reported that DCIB exhibits inhibitory effects against Gram-positive bacteria.

- Antifungal Activity : Certain derivatives have demonstrated effectiveness against fungal pathogens.

Cytotoxicity

Cytotoxicity studies reveal that this compound can induce cell death in cancer cell lines. The compound's mechanism may involve apoptosis triggered by protein modifications . Notable findings include:

- Cancer Cell Lines : Research has shown varying degrees of cytotoxicity across different cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of DCIB against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : DCIB showed significant inhibition compared to control groups.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of DCIB.

- Results : A dose-dependent decrease in cell viability was observed, indicating strong cytotoxic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 1,2-Dichlorobenzene | Lacks isocyanate group | Lower reactivity; minimal biological activity |

| 3-Isocyanobenzene | Lacks chlorine substituents | Different reactivity profile |

| 1,3-Dichloro-2-isocyanobenzene | Similar structure but different substitution pattern | Varies in reactivity and applications |

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

Propiedades

IUPAC Name |

1,2-dichloro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRZLUZDSRYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374199 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245539-09-7 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.